molecular formula C15H19N3O B4196055 N-[(1-allyl-1H-benzimidazol-2-yl)methyl]butanamide

N-[(1-allyl-1H-benzimidazol-2-yl)methyl]butanamide

Cat. No. B4196055
M. Wt: 257.33 g/mol
InChI Key: GFNADPNWQATTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-allyl-1H-benzimidazol-2-yl)methyl]butanamide, commonly known as ABM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ABM is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of ABM involves the inhibition of tubulin polymerization, which is necessary for cell division and growth. ABM binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal functioning of the cell.
Biochemical and Physiological Effects
ABM has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and division, and the disruption of microtubule formation. ABM has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

ABM has several advantages for use in lab experiments, including its ability to selectively target cancer cells and its low toxicity. However, ABM also has some limitations, such as its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of ABM, including the development of new and more efficient synthesis methods, the investigation of its potential use in combination with other drugs, and the exploration of its applications in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of ABM.

Scientific Research Applications

ABM has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that ABM can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer treatments. ABM has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-3-7-15(19)16-11-14-17-12-8-5-6-9-13(12)18(14)10-4-2/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNADPNWQATTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=NC2=CC=CC=C2N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(Prop-2-EN-1-YL)-1H-1,3-benzodiazol-2-YL]methyl}butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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